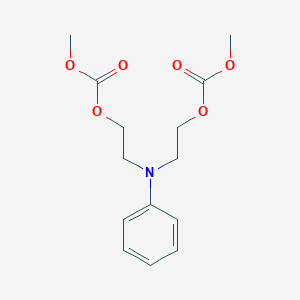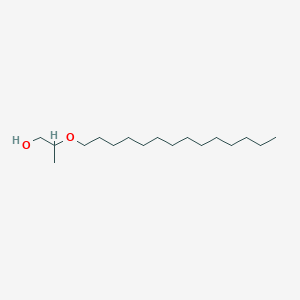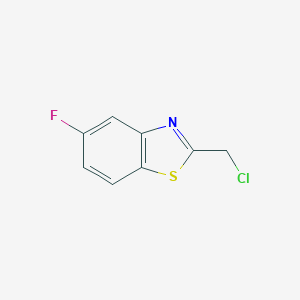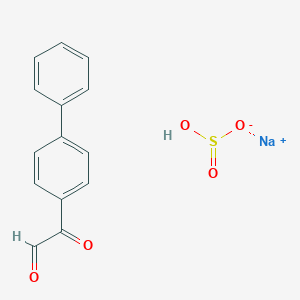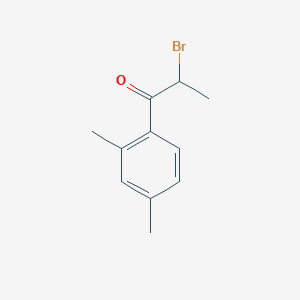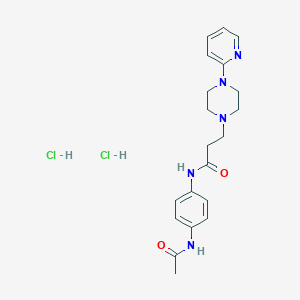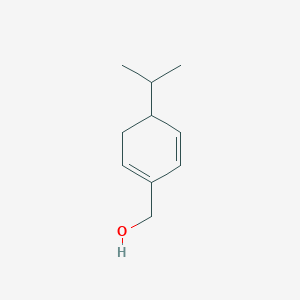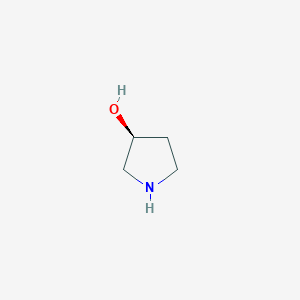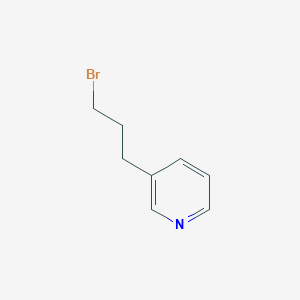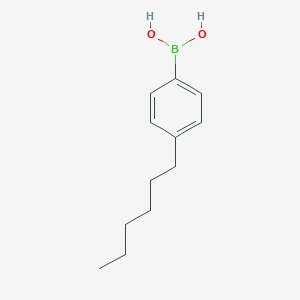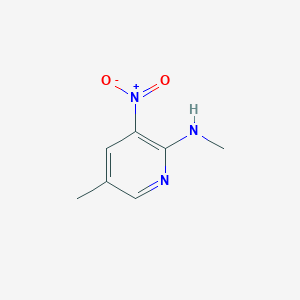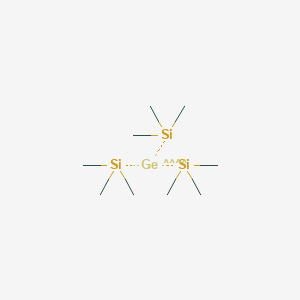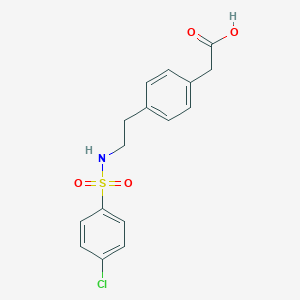
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)-, commonly known as TCB, is a bicyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TCB is a unique molecule that possesses a rigid and stable structure, which makes it an attractive candidate for use in drug discovery, materials science, and other research areas.
Wirkmechanismus
The mechanism of action of TCB is not well understood, but it is believed to act on various cellular pathways involved in cell growth and division. TCB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, and it has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
TCB has been shown to have various biochemical and physiological effects. In vitro studies have shown that TCB can inhibit the growth of cancer cells and induce apoptosis. TCB has also been shown to have anti-inflammatory properties and to inhibit the activity of certain enzymes involved in inflammation. In vivo studies have shown that TCB can reduce tumor growth in mice and improve cognitive function in rats.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using TCB in lab experiments include its rigid and stable structure, which makes it an attractive candidate for use in drug design. TCB also has a relatively low toxicity profile, which makes it a safer alternative to other compounds that may be more toxic. The limitations of using TCB in lab experiments include its complex synthesis process, which can make it difficult to obtain pure samples. TCB also has limited solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving TCB. One potential area of research is the development of new drugs based on the TCB scaffold. TCB has been shown to have activity against various types of cancer cells, and it may be possible to develop new drugs that are more effective and have fewer side effects than current treatments. Another area of research is the study of TCB's mechanism of action. Understanding how TCB works at the molecular level could lead to the development of new drugs that target specific cellular pathways involved in disease. Finally, there is potential for the use of TCB in materials science, as its rigid and stable structure could make it an attractive candidate for use in the development of new materials with unique properties.
Synthesemethoden
The synthesis of TCB is a complex process that involves several steps. The most commonly used method for synthesizing TCB is through the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclic compound. The reaction is typically carried out under high pressure and high temperature conditions, and the yield of TCB is dependent on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
TCB has been extensively studied for its potential applications in drug discovery. The rigid and stable structure of TCB makes it an attractive candidate for use in drug design, as it can act as a scaffold for the development of new drugs. TCB has been shown to have activity against various types of cancer cells, and it has also been studied for its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
103185-26-8 |
|---|---|
Produktname |
Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- |
Molekularformel |
C16H24 |
Molekulargewicht |
216.36 g/mol |
IUPAC-Name |
1-(3,3-dimethylbut-1-ynyl)adamantane |
InChI |
InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3 |
InChI-Schlüssel |
LQESZBJHPCVSRE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Kanonische SMILES |
CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2 |
Andere CAS-Nummern |
103185-26-8 |
Synonyme |
1-(3,3-dimethylbut-1-ynyl)adamantane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



